Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)-
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Overview
Description
Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridazine ring substituted with a 4-chlorophenyl group, two methyl groups at positions 3 and 6, and a 2,4,6-trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the preparation of a hydrazine derivative, followed by its condensation with a diketone or a similar compound to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions, ensuring high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenated precursors and catalysts such as palladium or copper are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.
Scientific Research Applications
Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4-difluorophenyl)-
- **Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trichlorophenyl)-
- **Pyridazine, 4-(4-bromophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)-
Uniqueness
The uniqueness of Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
872847-81-9 |
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Molecular Formula |
C18H12ClF3N2 |
Molecular Weight |
348.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)pyridazine |
InChI |
InChI=1S/C18H12ClF3N2/c1-9-16(11-3-5-12(19)6-4-11)17(10(2)24-23-9)18-14(21)7-13(20)8-15(18)22/h3-8H,1-2H3 |
InChI Key |
LTNFJNSFKOZRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=N1)C)C2=C(C=C(C=C2F)F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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